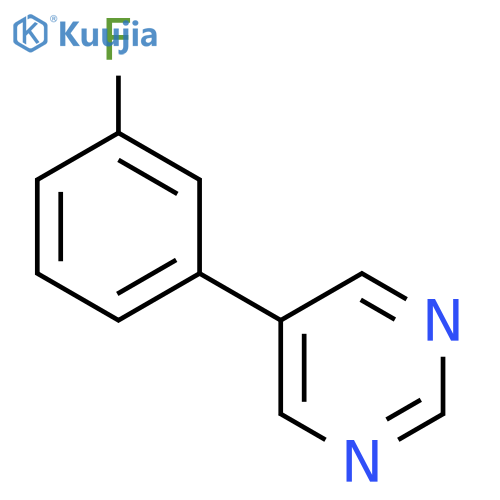Cas no 68049-20-7 (5-(3-fluorophenyl)pyrimidine)

5-(3-fluorophenyl)pyrimidine structure
商品名:5-(3-fluorophenyl)pyrimidine
5-(3-fluorophenyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-(3-fluorophenyl)pyrimidine
- pyrimidine, 5-(3-fluorophenyl)-
- AKOS006286945
- Thiocyanic acid, isopropyl ester
- CHEMBL3818904
- SCHEMBL2997687
- 68049-20-7
- FT-0692614
- 5-(3-fluorophenyl)-pyrimidine
- DTXSID90499000
- VGNCCMMLSOCGRL-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H7FN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H
- InChIKey: VGNCCMMLSOCGRL-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)F)C2=CN=CN=C2
計算された属性
- せいみつぶんしりょう: 174.05941
- どういたいしつりょう: 174.05932639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 25.78
5-(3-fluorophenyl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001981-1g |
5-(3-Fluorophenyl)pyrimidine |
68049-20-7 | 98% | 1g |
$1923.04 | 2023-09-01 | |
| Alichem | A039001981-500mg |
5-(3-Fluorophenyl)pyrimidine |
68049-20-7 | 98% | 500mg |
$1271.49 | 2023-09-01 | |
| Alichem | A039001981-250mg |
5-(3-Fluorophenyl)pyrimidine |
68049-20-7 | 98% | 250mg |
$825.08 | 2023-09-01 |
5-(3-fluorophenyl)pyrimidine 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
68049-20-7 (5-(3-fluorophenyl)pyrimidine) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
